Diisobutyl sebacate is derived from sebacic acid, a dicarboxylic acid obtained from castor oil or through synthetic processes. The compound belongs to the class of esters, specifically dibutyl esters, characterized by the presence of two butyl groups attached to the sebacic acid backbone. It is commonly produced through esterification reactions involving butanol and sebacic acid, often catalyzed by acids such as sulfuric acid or hydrochloric acid .
The synthesis of diisobutyl sebacate can be achieved via several methods:
Diisobutyl sebacate has a molecular formula of and a molecular weight of approximately 314.47 g/mol . The structure consists of two butyl groups attached to the central sebacic acid moiety, which features a long carbon chain with two carboxylic acid functionalities that are converted into ester groups during synthesis.
Diisobutyl sebacate can undergo various chemical reactions typical for esters:
The mechanism by which diisobutyl sebacate acts as a plasticizer involves its ability to increase the spacing between polymer chains in plastics. This reduces intermolecular forces, allowing for greater flexibility and workability at lower temperatures.
Diisobutyl sebacate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both industrial and consumer products.
Diisobutyl sebacate is utilized across multiple sectors:
Diisobutyl sebacate (chemical formula: C~18~H~34~O~4~; molecular weight: 314.4602 g/mol) is a diester compound formed through the esterification reaction between sebacic acid (decanedioic acid) and isobutanol (2-methylpropan-1-ol). Its systematic IUPAC name is bis(2-methylpropyl) decanedioate, reflecting its branched alkyl ester structure. Alternative nomenclature includes diisobutyl decanedioate and diisobutyl sebacate, with the latter being the most prevalent in industrial and scientific contexts. The compound is characterized by a linear ten-carbon dicarboxylate core with two isobutyl ester groups, conferring both hydrophobic properties and molecular flexibility [1] [3].
The chemical structure features two ester carbonyl groups separated by an eight-methylene chain (–CH~2~–), providing conformational mobility. This structural arrangement contributes to its low glass transition temperature and efficient plasticizing action. Key spectral identifiers include an infrared (IR) spectrum exhibiting characteristic ester carbonyl (C=O) stretching vibrations at approximately 1730-1740 cm⁻¹ and C–O stretching bands near 1150-1250 cm⁻¹, as documented in the National Institute of Standards and Technology (NIST) database [3].
Table 1: Chemical Identifiers of Diisobutyl Sebacate
Identifier Type | Value |
---|---|
CAS Registry Number | 18420-46-7 |
IUPAC Name | bis(2-methylpropyl) decanedioate |
Common Synonyms | Diisobutyl sebacate; Decanedioic acid, diisobutyl ester |
Molecular Formula | C~18~H~34~O~4~ |
InChI Key | HMOFGLGHQFZQDS-UHFFFAOYSA-N |
EC Number | Not provided in sources |
Industrial synthesis typically involves catalytic esterification of sebacic acid—derived from castor oil—with isobutyl alcohol under acidic conditions, followed by purification via distillation. This process yields a colorless to pale yellow oily liquid with a density of approximately 0.936 g/mL at 25°C and a boiling point of 344–349°C at atmospheric pressure. It is practically insoluble in water (0.04 g/L) but exhibits high solubility in organic solvents like diethyl ether and chloroform [3] [4] [6].
Diisobutyl sebacate emerged as a significant industrial plasticizer during the mid-20th century, coinciding with the expansion of polymer science. Its development was driven by the need for specialized plasticizers capable of enhancing low-temperature flexibility and ultraviolet (UV) stability in synthetic rubbers (e.g., nitrile rubber, neoprene) and engineering plastics (e.g., polyvinyl butyral, cellulose acetate). Unlike earlier phthalate plasticizers, diisobutyl sebacate’s branched alkyl chains and long aliphatic backbone imparted superior resistance to crystallization and extraction by oils, making it invaluable in automotive seals, wire insulation, and industrial hoses [2] [6].
In the pharmaceutical sector, diisobutyl sebacate gained prominence following regulatory scrutiny of phthalate plasticizers. Landmark studies in the 2000s linked dibutyl phthalate (DBP) to reproductive toxicity in rodents and humans, prompting agencies like the United States Food and Drug Administration (United States Food and Drug Administration) to issue guidance limiting phthalate usage in drug formulations. In 2012, the United States Food and Drug Administration explicitly recommended replacing phthalates like DBP with safer alternatives, citing chronic exposure risks. This triggered reformulation efforts, exemplified by Warner Chilcott’s replacement of dibutyl phthalate with dibutyl sebacate (structurally analogous to diisobutyl sebacate) in Delzicol® (mesalamine) capsules. While diisobutyl sebacate itself was not specified, its structural and functional similarity to dibutyl sebacate positioned it as a viable alternative plasticizer for enteric coatings (e.g., ethyl cellulose, Eudragit® polymers) due to its low water solubility (<0.1 g/L) and hydrophobicity, which minimized leaching in gastrointestinal fluids [2] [5].
Table 2: Historical Applications of Diisobutyl Sebacate and Analogues
Era | Industrial Applications | Pharmaceutical Milestones |
---|---|---|
1950s-1980s | Plasticizer for synthetic rubber; Lubricant in shaving lotions | Limited use in topical formulations |
1990s-2010s | Polymer additive for PVC and cellulose esters | Research as a phthalate substitute |
Post-2012 | High-performance lubricants; Food-grade plastics | Adoption in film coatings (e.g., delayed-release systems) |
The compound’s utility expanded into food-contact plastics and cosmetics (e.g., shaving lotions) due to its favorable toxicological profile compared to ortho-phthalates. Its synthesis scalability—using sebacic acid derived from renewable castor oil—further aligned with sustainability initiatives in polymer manufacturing [5] [6].
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